molecular formula C22H47OP B1594768 Phosphine oxide, hexyldioctyl- CAS No. 31160-66-4

Phosphine oxide, hexyldioctyl-

Cat. No.: B1594768
CAS No.: 31160-66-4
M. Wt: 358.6 g/mol
InChI Key: MKEFGIKZZDCMQC-UHFFFAOYSA-N
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Description

Significance in Chemical Science and Engineering Research

The significance of hexyldioctylphosphine oxide and its related mixed trialkylphosphine oxides (TRPOs) is most pronounced in the field of solvent extraction, particularly for the recovery of valuable and strategic metals. researchgate.nettandfonline.com Research has demonstrated the efficacy of TRPOs, typically those with alkyl chains ranging from C6 to C8, in extracting actinides such as uranium, plutonium, and americium from highly radioactive liquid waste. researchgate.nettandfonline.com The unique structure of hexyldioctylphosphine oxide, with its combination of hexyl and octyl chains, provides a balance of steric and electronic effects that influence its extraction efficiency and selectivity.

In chemical engineering, the application of TRPOs like hexyldioctylphosphine oxide is crucial for the development of advanced hydrometallurgical processes for nuclear waste treatment. tandfonline.com These compounds are favored for their high loading capacity and superior radiolytic stability compared to other extractants like tributyl phosphate (B84403) (TBP). tandfonline.com The extraction process relies on the formation of a coordination complex between the metal ion and the phosphine (B1218219) oxide group. The general mechanism for the extraction of a metal ion (Mⁿ⁺) by a trialkylphosphine oxide (R₃PO) can be represented as:

Mⁿ⁺(aq) + nNO₃⁻(aq) + mR₃PO(org) ⇌ M(NO₃)ₙ(R₃PO)ₘ(org)

The equilibrium of this reaction is influenced by factors such as the nitric acid concentration, the structure of the alkyl groups (R), and the temperature.

Overview of Research Trajectories for Long-Chain Phosphine Oxides and Their Derivatives

The research on long-chain phosphine oxides, including hexyldioctylphosphine oxide, is following several key trajectories. One major area of investigation is the optimization of solvent extraction processes. Studies are focused on understanding how the length and branching of the alkyl chains affect the extraction and stripping characteristics for different metal ions. researchgate.net For instance, it has been observed that the extraction efficiency for certain metal ions can decrease with increasing alkyl chain length due to steric hindrance. iaea.org

Another significant research direction is the synthesis of novel phosphine oxide derivatives with enhanced properties. This includes the development of mixed trialkylphosphine oxides with tailored alkyl chain combinations to fine-tune their selectivity and solubility for specific applications. iaea.orgresearchgate.net The synthesis of these compounds often involves the hydrolysis of an alkyl phosphine-iodine complex, where the ratio of starting materials can be controlled to obtain the desired product composition. iaea.orgresearchgate.net

Furthermore, there is growing interest in the application of long-chain phosphine oxides in other areas of chemical science. Their properties as ligands in catalysis and as stabilizers for nanoparticles are being explored. rsc.orgresearchgate.net The ability of the phosphine oxide group to coordinate to metal centers, combined with the steric bulk and solubility provided by the long alkyl chains, makes them promising candidates for these applications.

Recent research has also ventured into creating more environmentally friendly extraction systems. One innovative approach involves the use of bioderived Pickering emulsions stabilized by chitosan (B1678972) and a commercial trialkylphosphine oxide mixture (Cy923), which includes hexyldioctylphosphine oxide. acs.org These emulsions have shown remarkable selectivity for the recovery of rare earth elements, consuming significantly less organic diluent compared to traditional liquid-liquid extraction methods. acs.org

Interactive Data Table: Properties of Mixed Trialkylphosphine Oxides (TRPO)

PropertyDescriptionResearch Findings
Extraction Efficiency The ability of the phosphine oxide to transfer a metal ion from an aqueous phase to an organic phase.Varies depending on the metal ion, nitric acid concentration, and the alkyl chain length of the TRPO. Generally high for actinides. tandfonline.com
Loading Capacity The maximum amount of metal ion that can be extracted by a given amount of the phosphine oxide solvent.TRPO solvents exhibit a higher loading capacity compared to many other organophosphorus extractants. tandfonline.com
Radiolytic Stability The resistance of the phosphine oxide to degradation by ionizing radiation.Higher than that of tributyl phosphate (TBP), making it suitable for nuclear waste processing. tandfonline.com
Stripping The process of back-extracting the metal ion from the organic phase into an aqueous solution.Can be achieved using solutions of oxalic acid or sodium carbonate, allowing for the separation of different actinides. tandfonline.com
Selectivity The preferential extraction of one metal ion over others.Can be tuned by modifying the alkyl chain structure and the composition of the aqueous phase. researchgate.netacs.org

Properties

IUPAC Name

1-[hexyl(octyl)phosphoryl]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H47OP/c1-4-7-10-13-15-18-21-24(23,20-17-12-9-6-3)22-19-16-14-11-8-5-2/h4-22H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEFGIKZZDCMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCP(=O)(CCCCCC)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H47OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067597
Record name Phosphine oxide, hexyldioctyl-
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Molecular Weight

358.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

31160-66-4
Record name Hexyldioctylphosphine oxide
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Record name Phosphine oxide, hexyldioctyl-
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Record name Phosphine oxide, hexyldioctyl-
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Record name Phosphine oxide, hexyldioctyl-
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Advanced Spectroscopic and Analytical Characterization Methodologies for Phosphine Oxide, Hexyldioctyl and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the analysis of organophosphorus compounds. researchgate.net The phosphorus-31 (³¹P) nucleus, with 100% natural abundance and a spin of 1/2, provides sharp, clear signals that are highly sensitive to the local electronic and structural environment. researchgate.nethuji.ac.il

³¹P NMR spectroscopy is a primary method for the structural elucidation of hexyldioctylphosphine oxide and for monitoring its coordination to other species, such as metal ions. researchgate.netevitachem.com The chemical shift (δ) of the phosphorus nucleus is a direct indicator of its chemical state, including the nature of the groups attached to it and its coordination number. researchgate.net In its free state, hexyldioctylphosphine oxide exhibits a characteristic ³¹P chemical shift that confirms the presence of the phosphine (B1218219) oxide (P=O) group.

When hexyldioctylphosphine oxide acts as a ligand and coordinates to a metal center through its phosphoryl oxygen, a significant change in the ³¹P chemical shift is observed. This coordination-induced shift is typically a downfield shift (to a higher ppm value), resulting from the donation of electron density from the phosphorus-oxygen bond to the Lewis acidic metal center. soton.ac.uk The magnitude of this shift provides valuable information about the strength and nature of the metal-ligand bond. The technique is sensitive enough to distinguish between different coordination modes and to study the speciation of complexes in solution. soton.ac.uk

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Phosphorus Compounds This table illustrates the typical chemical shift regions for different types of organophosphorus compounds, providing context for the analysis of hexyldioctylphosphine oxide spectra.

Phosphorus Compound TypeTypical ³¹P Chemical Shift Range (ppm)
Phosphines (R₃P)-60 to +40
Phosphine Oxides (R₃P=O) +20 to +120
Phosphonium (B103445) Salts (R₄P⁺)+10 to +40
Phosphonates ((RO)₂P(O)R)+0 to +35
Phosphates ((RO)₃P=O)-20 to +5
Data compiled from general knowledge in NMR spectroscopy. huji.ac.il

For studying hexyldioctylphosphine oxide in the solid state, such as in crystalline complexes or when adsorbed onto a material surface, solid-state NMR (ssNMR) is indispensable. st-andrews.ac.uk High-resolution spectra of solid samples are obtained by spinning the sample at a "magic angle" of 54.7° with respect to the external magnetic field, a technique known as Magic-Angle Spinning (MAS). st-andrews.ac.ukmdpi.com This process averages out anisotropic interactions that would otherwise lead to broad, uninformative spectra. mdpi.com

³¹P MAS-NMR is particularly useful for analyzing the binding of hexyldioctylphosphine oxide to solid supports, such as silica (B1680970) or metal oxide nanoparticles. rsc.org The ³¹P chemical shift provides direct evidence of the interaction between the phosphine oxide and the surface. frontiersin.org For instance, a significant shift compared to the free, solid phosphine oxide can indicate the formation of a coordinate bond with surface sites. rsc.org Techniques such as Cross-Polarization MAS (CP/MAS) can be used to enhance the signal intensity of the ³¹P nucleus by transferring magnetization from abundant nearby protons, which is especially useful for surface-adsorbed species where the concentration of the phosphorus compound may be low. rsc.orgnih.gov These methods allow for the differentiation between physically adsorbed molecules and those that are chemically bound to the surface.

The phosphoryl oxygen in hexyldioctylphosphine oxide is a potent Lewis base, capable of acting as an acceptor for non-covalent interactions like halogen bonds. mdpi.comuottawa.ca A halogen bond is an attractive interaction between an electrophilic region on a halogen atom in one molecule (the halogen bond donor) and a nucleophilic region, such as the P=O oxygen, in another. mdpi.com

³¹P NMR spectroscopy is a sensitive probe for detecting and quantifying halogen bonding in solution and the solid state. mdpi.comnsf.gov The formation of a halogen bond with the P=O group of hexyldioctylphosphine oxide alters the electronic environment of the phosphorus atom, resulting in a measurable change in its ³¹P chemical shift (ΔδP). mdpi.comresearchgate.net The magnitude of this shift has been shown to correlate directly with the strength of the halogen bond interaction energy. mdpi.comnsf.gov This principle is analogous to the Gutmann-Beckett method, where the ³¹P NMR shift of a probe molecule (historically, triethylphosphine (B1216732) oxide) is used to quantify the electrophilic properties or "acceptor number" of various Lewis acids. mdpi.com Thus, by measuring the ΔδP of hexyldioctylphosphine oxide upon interaction with various halogen bond donors, one can quantitatively assess its halogen bond acceptor properties. nsf.gov

Table 2: Correlation of ³¹P NMR Chemical Shift Change (ΔδP) with Halogen Bond Energy This table presents data for the model system of trimethylphosphine (B1194731) oxide (Me₃PO) complexed with various halogen donors, illustrating a principle directly applicable to hexyldioctylphosphine oxide.

Halogen Bond DonorHalogen Bond Energy (kJ/mol)ΔδP of Me₃PO (ppm)
C₆F₅I22.67.4
I₂19.75.8
ICl35.112.1
IBr29.39.5
Data derived from computational studies on model phosphine oxide systems. mdpi.comresearchgate.net

Solid-State Magic-Angle Spinning (MAS)-NMR for Binding Mode Analysis and Surface Interactions

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. nih.gov

Infrared (IR) spectroscopy is a fundamental technique for the characterization of hexyldioctylphosphine oxide. evitachem.com The IR spectrum is dominated by vibrations of its constituent functional groups. The most significant and diagnostic absorption is the P=O stretching vibration, ν(P=O), which appears as a strong, sharp band. rsc.org The exact position of this band is highly sensitive to the electronic and steric nature of the alkyl groups (hexyl and dioctyl) and, more importantly, to intermolecular interactions. Other key features in the spectrum include the C-H stretching and bending vibrations from the numerous methylene (B1212753) and methyl groups in the hexyl and dioctyl chains.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) spectroscopy is a particularly convenient and powerful variant of IR spectroscopy. mt.com It allows for the direct analysis of solid or liquid samples with minimal to no preparation. mt.comspecac.com An evanescent wave penetrates a small depth into the sample, making ATR-FTIR a surface-sensitive technique ideal for studying thin films, adsorbed layers, or the surface of bulk materials. specac.comnih.gov This makes it highly suitable for analyzing the interaction of hexyldioctylphosphine oxide with surfaces or for monitoring its role in reactions in real-time. mt.com

The frequency of the P=O stretching vibration (ν(P=O)) is an excellent indicator of the strength of interactions involving the phosphoryl oxygen. When hexyldioctylphosphine oxide forms a complex with a metal ion or engages in a hydrogen or halogen bond, electron density is drawn away from the P=O bond towards the Lewis acidic partner. unam.mx This donation of electron density weakens the P=O double bond, lowering its force constant. As a result, the ν(P=O) band shifts to a lower frequency (a redshift) in the IR spectrum. rsc.orgunam.mx

Extensive studies on various phosphine oxide complexes have established a strong correlation between the magnitude of this frequency shift (Δν(P=O)) and the enthalpy or energy of the interaction. mdpi.comresearchgate.net A larger redshift indicates a stronger interaction. This relationship allows for the use of IR spectroscopy as a tool to rank the Lewis acidity of various partners or to estimate the energetic strength of the coordination, hydrogen, or halogen bonds formed by hexyldioctylphosphine oxide. rsc.org

Table 3: Illustrative Correlation between P=O Stretching Frequency Shift (Δν(P=O)) and Interaction Strength This table shows representative data for phosphine oxide complexes, demonstrating the relationship between the shift in the P=O vibrational frequency and the type of interaction, a principle that applies to hexyldioctylphosphine oxide.

Interacting SpeciesType of InteractionTypical Δν(P=O) (cm⁻¹)Relative Interaction Strength
PhenolHydrogen Bond20 - 50Moderate
C₆F₅IHalogen Bond~25Moderate
Zn²⁺ ionCoordination Bond40 - 70Strong
SbCl₅Coordination Bond>100Very Strong
Data generalized from studies on various phosphine oxide complexes. mdpi.comresearchgate.netrsc.org

Infrared (IR) and Attenuated Total Reflectance Fourier-Transform Infrared (ATR FT-IR) Spectroscopy for Functional Group Analysis

X-ray Diffraction and Scattering Techniques

Advanced X-ray methods are indispensable for the atomic-level and nanoscale characterization of hexyldioctylphosphine oxide, both in its pure form and as a component in more complex systems. These techniques provide fundamental insights into molecular geometry, three-dimensional packing, and the crystalline nature of associated nanomaterials.

Single Crystal X-ray Diffraction for Molecular and Supramolecular Structural Determination

For hexyldioctylphosphine oxide and its coordination complexes with metal ions, SC-XRD provides unparalleled detail. The analysis would reveal the exact geometry around the phosphorus atom and the orientation of the hexyl and octyl chains. When hexyldioctylphosphine oxide acts as a ligand, SC-XRD can precisely map its coordination to a metal center, detailing the M-O bond distance and the geometry of the resulting complex.

Furthermore, SC-XRD is a powerful tool for investigating the supramolecular assembly of molecules. researchgate.netfrontiersin.org It identifies and characterizes non-covalent interactions, such as hydrogen bonds and van der Waals forces, which govern how molecules pack in the crystalline state. frontiersin.org For hexyldioctylphosphine oxide complexes, this could involve interactions between the alkyl chains or the formation of hydrogen-bonded networks, which dictate the macroscopic properties of the material. mdpi.com The structural data obtained is foundational for designing new materials with targeted properties for applications in fields like catalysis and materials science. creative-biostructure.com

Below is a representative table of crystallographic data that could be obtained from an SC-XRD analysis of a hypothetical metal complex of hexyldioctylphosphine oxide (HDOP).

Table 1: Representative Single Crystal XRD Data for a [Metal(HDOP)₂] Complex
ParameterValue
Chemical FormulaC₄₄H₉₄O₂P₂·MetalX₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)15.873
b (Å)11.245
c (Å)29.512
β (°)98.75
Volume (ų)5205.4
P-O Bond Length (Å)1.512
Metal-O Bond Length (Å)2.034
O-P-C Angle (°)109.5

Wide-Angle X-ray Scattering (WAXS) for Nanoparticle Characterization

Wide-Angle X-ray Scattering (WAXS) is a technique used to probe the atomic-scale structure of materials, making it particularly useful for determining the crystallinity of nanoparticles. dectris.com Unlike SC-XRD, which requires a single, high-quality crystal, WAXS can be performed on polycrystalline or semi-crystalline powders and dispersions. nih.gov The technique provides information on the lattice structure and phase identity of crystalline domains within a sample. researchgate.net

When hexyldioctylphosphine oxide is used as a capping agent or stabilizer in the synthesis of nanoparticles (e.g., metal oxides or quantum dots), WAXS is essential for confirming the crystalline nature of the nanoparticle cores. The scattering pattern reveals sharp diffraction peaks at angles corresponding to the atomic lattice planes of the material. researchgate.net For example, in the synthesis of titanium dioxide (TiO₂) nanoparticles, WAXS can differentiate between the anatase, rutile, and brookite crystalline phases. This information is critical, as the crystalline phase often dictates the nanoparticle's electronic and catalytic properties. WAXS can be performed simultaneously with Small-Angle X-ray Scattering (SAXS) to provide a comprehensive picture of both the nanoparticle's internal crystal structure (WAXS) and its size and shape (SAXS). xenocs.com

The following table shows hypothetical WAXS data for iron oxide nanoparticles synthesized using hexyldioctylphosphine oxide as a surfactant, confirming the formation of the magnetite crystal structure.

Table 2: Representative WAXS Data for Magnetite (Fe₃O₄) Nanoparticles
2θ (degrees)d-spacing (Å)Miller Index (hkl)
30.12.97(220)
35.52.53(311)
43.12.10(400)
53.41.71(422)
57.01.61(511)
62.61.48(440)

Electron Microscopy Techniques

Electron microscopy offers direct visualization of materials at the nanoscale, providing invaluable information on the morphology, size distribution, and crystalline structure of nanoparticles stabilized by hexyldioctylphosphine oxide.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Nanoparticle Morphology and Dispersion Analysis

Transmission Electron Microscopy (TEM) is a powerful imaging technique that provides high-resolution, two-dimensional projections of a sample. mdpi.com In the context of nanomaterials, TEM is used to directly observe individual nanoparticles, allowing for detailed analysis of their size, shape (e.g., spherical, rod-like, cubic), and state of aggregation or dispersion. nih.gov When hexyldioctylphosphine oxide is employed as a surfactant in nanoparticle synthesis, it plays a critical role in controlling particle growth and preventing agglomeration. TEM analysis provides direct visual confirmation of the effectiveness of the phosphine oxide in producing monodisperse, well-separated nanoparticles. nih.gov

High-Resolution TEM (HRTEM) is an advanced mode of TEM that allows for the visualization of the atomic lattice of a crystalline material. uni-due.de By resolving the columns of atoms, HRTEM can reveal the crystallographic orientation of individual nanoparticles, identify crystal defects such as stacking faults and dislocations, and confirm the single-crystalline or polycrystalline nature of the particles. mdpi.com For nanoparticles capped with hexyldioctylphosphine oxide, HRTEM can visualize the highly crystalline core, providing definitive evidence of the material's atomic structure. uni-due.de

The table below summarizes typical data obtained from TEM/HRTEM analysis of a batch of nanoparticles synthesized with hexyldioctylphosphine oxide as a capping agent.

Table 3: Nanoparticle Characterization via TEM/HRTEM
ParameterFinding
MorphologyQuasi-spherical
Average Particle Diameter (nm)8.5 ± 1.2
Dispersion StateWell-dispersed, no significant agglomeration
Crystallinity (from HRTEM)Highly crystalline
Lattice Fringes Spacing (Å)2.10
Corresponding Crystal Plane(400)

Elemental and Compositional Analysis

Quantifying the elemental composition of solutions is critical for evaluating the performance of hexyldioctylphosphine oxide in applications such as solvent extraction and separation science.

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) for Quantification of Metal Concentrations in Separation Processes

Inductively Coupled Plasma – Optical Emission Spectrometry (ICP-OES) is a highly sensitive analytical technique used for determining the elemental composition of a wide variety of samples, often at trace levels. unine.ch The method involves introducing a sample into a high-temperature argon plasma, which excites the atoms of each element, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the concentration of the element in the sample. analytik-jena.com

In hydrometallurgical and separation processes, hexyldioctylphosphine oxide is used as a solvent extraction reagent to selectively transfer metal ions from an aqueous phase to an organic phase. ICP-OES is the premier tool for evaluating the efficiency of this process. analytik-jena.comeag.com By measuring the concentration of the target metal in the aqueous phase before and after extraction (the raffinate), the extraction efficiency can be precisely calculated. Similarly, it can be used to measure the metal concentration in the aqueous stripping solution after the metal has been recovered from the organic phase, allowing for the determination of stripping efficiency. High-resolution ICP-OES is particularly valuable in these applications to overcome spectral interferences from complex matrices, such as those containing high concentrations of iron or copper. analytik-jena.com

The following table presents a hypothetical data set from an ICP-OES analysis of a cobalt solvent extraction experiment using hexyldioctylphosphine oxide.

Table 4: ICP-OES Analysis of a Cobalt Solvent Extraction Process
Sample DescriptionCobalt Concentration (mg/L)
Initial Aqueous Feed1500.0
Aqueous Raffinate (Post-Extraction)30.0
Aqueous Strip Solution (Post-Stripping)1465.0
Calculated Extraction Efficiency 98.0%
Calculated Stripping Efficiency 99.7%

Energy-Dispersive X-ray Spectroscopy (EDX) for Elemental Mapping

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It operates by detecting the characteristic X-rays emitted from a material when it is bombarded by a high-energy beam of electrons, typically within a Scanning Electron Microscope (SEM). libretexts.orgcsinordic.com Each element possesses a unique atomic structure, which results in a distinct set of peaks in its X-ray emission spectrum, allowing for the identification of the elements present in the sample. wikipedia.org The technique provides not only qualitative information about the elemental composition but also semi-quantitative data on the relative abundance of these elements. nih.gov

A key application of EDX in materials science is elemental mapping. thermofisher.com This function scans the electron beam across a specified area of the sample and collects the EDX signal at each point. The resulting data is used to create a visual map showing the spatial distribution of each identified element. researchgate.net This is particularly valuable for understanding the homogeneity of a material or the distribution of specific components within a composite or complex structure. nih.gov

In the context of phosphine oxide-containing materials, EDX is frequently employed to analyze the composition of the residual char formed after thermal decomposition or combustion tests. This analysis provides critical insights into the flame-retardant mechanism of the phosphine oxide moieties. For instance, studies on phosphine-oxide containing polyimides have used EDX mapping to analyze the char residue obtained after Thermogravimetric Analysis (TGA). lib4ri.ch The results confirmed that key elements, including phosphorus, were uniformly dispersed throughout the dense, continuous char structure. lib4ri.ch This uniform distribution is indicative of the phosphorus component acting in the solid phase to promote charring, which is a crucial aspect of its flame retardancy.

The table below summarizes typical findings from an EDX analysis of the char residue from a phosphine oxide-containing polymer.

Table 1: Example of EDX Elemental Analysis of Char Residue from Phosphine Oxide Polyimides lib4ri.ch

Element Detected Symbol Role/Significance in Char Distribution
Carbon C Primary component of the char structure Uniform
Nitrogen N Component from the polyimide backbone Uniform
Oxygen O Present from the polymer structure and oxidation Uniform
Phosphorus P Key flame-retardant element, promotes char formation Uniform

This elemental mapping confirms that the phosphorus from the phosphine oxide remains in the solid phase during decomposition, contributing to the formation of a thermally stable, insulating char layer that protects the underlying material.

Thermal Analysis Methods for Polymeric Materials

Thermal analysis encompasses a group of techniques that measure the physical properties of a substance as a function of temperature while the substance is subjected to a controlled temperature program. thaiscience.info These methods are indispensable for characterizing polymeric materials, providing crucial data on thermal stability, phase transitions, and decomposition behavior. e-bookshelf.de The most common techniques used for polymers containing phosphine oxide compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). rsc.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. thaiscience.info For polymers containing phosphine oxides, TGA is used to evaluate thermal stability and char-forming ability. Key parameters derived from TGA curves include the onset of decomposition temperature (often reported as T₅, the temperature at which 5% weight loss occurs), the temperature of maximum decomposition rate (Tₘₐₓ), and the percentage of material remaining at a high temperature (e.g., 800°C or 900°C), known as the char yield. rsc.org A higher decomposition temperature and a higher char yield are indicative of greater thermal stability and flame retardancy. Studies on various phosphine oxide-containing polyimides and poly(pyridinium salt)s consistently show high decomposition temperatures and significant char yields, often exceeding 50%. rsc.orgresearchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. researchgate.net DSC is highly sensitive to thermal transitions and is used to determine the glass transition temperature (T₉) of amorphous polymers. rsc.org The T₉ is a critical parameter as it defines the upper-temperature limit for the material's application in a rigid state. The incorporation of phosphine oxide moieties into polymer backbones has been shown to result in materials with high glass transition temperatures, often above 230°C, indicating their suitability for high-temperature applications. researchgate.net

The data gathered from these thermal analysis methods are essential for understanding the structure-property relationships in polymers containing hexyldioctylphosphine oxide and its complexes, guiding the development of materials with enhanced thermal performance.

Table 2: TGA Data for Various Phosphine Oxide-Containing Polymers

Polymer Type T₅ (Initial Decomposition, °C) Atmosphere Char Yield (%) Temperature for Char Yield (°C) Source
Polyimide (PI-6F) 487 Nitrogen 48.58 900 lib4ri.chrsc.org
Polyimide (PI-O) 473 Nitrogen 57.7 900 lib4ri.ch
Polyimide (PI-CO) 475 Nitrogen 58.4 900 lib4ri.ch
Polyimide (PI-2) 487 Air - - rsc.org
Poly(pyridinium salt)s >400 Nitrogen >50 700 researchgate.netdntb.gov.ua
Table 3: DSC Data for Various Phosphine Oxide-Containing Polymers
Polymer Type Glass Transition Temperature (T₉, °C) Source
Polyimide (PI-4) 216 rsc.org
Polyimide (PI-2) 271 rsc.org
Poly(pyridinium salt) (P-1) 276
Poly(pyridinium salt)s (General) >230 researchgate.netdntb.gov.ua
Table of Compounds Mentioned
Compound Name
Phosphine oxide, hexyldioctyl-
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride
4,4′-Oxydiphthalic anhydride
Benzophenone-3,3′,4,4′-tetracarboxylic dianhydride
Bis(3-aminophenyl) methyl phosphine oxide
Poly(pyridinium salt)s

Coordination Chemistry and Complexation Studies of Phosphine Oxide, Hexyldioctyl

Ligand Design Principles and Structure-Coordination Affinity Relationships

The effectiveness of a phosphine (B1218219) oxide ligand, such as hexyldioctylphosphine oxide, is governed by a combination of electronic and steric factors. The relationship between the ligand's structure and its ability to coordinate with metal ions is a fundamental principle in its design and application. gardp.org

The core of the coordinating action is the phosphoryl group (P=O). The oxygen atom acts as a hard Lewis base, readily donating its electron pair to form a coordinate covalent bond with a metal center. The basicity of this oxygen, and thus the strength of the resulting complex, is significantly influenced by the substituents attached to the phosphorus atom. nih.gov The presence of alkyl groups, such as the hexyl and octyl chains in hexyldioctylphosphine oxide, are electron-donating. This inductive effect increases the electron density on the phosphoryl oxygen, enhancing its basicity and making it a stronger ligand compared to phosphine oxides with electron-withdrawing groups. Generally, the coordination strength of organophosphorus extractants increases with their basicity, following the order: phosphates < phosphonates < phosphinates < phosphine oxides.

Steric effects also play a crucial role. The long, bulky alkyl chains (hexyl and two octyl groups) impart significant lipophilicity to the molecule. This property is critical for its application in solvent extraction, as it ensures high solubility in nonpolar organic solvents like kerosene, facilitating the transfer of metal complexes from an aqueous phase. wikipedia.org However, these bulky groups can also introduce steric hindrance around the coordinating oxygen atom. This can influence the stoichiometry and geometry of the resulting metal complexes, sometimes preventing the coordination of a larger number of ligands around a metal center. journalssystem.comsoton.ac.uk This balance between electronic enhancement of basicity and steric constraints is a key consideration in the design of phosphine oxide ligands for specific metal ion selectivity. nih.gov

Table 1: Factors Influencing the Coordination Affinity of Hexyldioctylphosphine Oxide

FeatureDescriptionImpact on Coordination
Phosphoryl Group (P=O) The primary site of metal coordination. The oxygen atom is a hard Lewis base.Forms a strong coordinate bond with hard Lewis acid metal ions.
Alkyl Chains (Hexyl, Octyl) Long, electron-donating hydrocarbon chains.Electronic Effect: Increase electron density on the phosphoryl oxygen, enhancing its basicity and ligand strength.
Alkyl Chains (Hexyl, Octyl) Bulky and space-filling groups.Steric Effect: Provide high lipophilicity for solubility in organic solvents but can also create steric hindrance, affecting complex geometry and stoichiometry.

**4.2. Complex Formation with f-Block and Transition Metal Ions

Hexyldioctylphosphine oxide and its close structural analog, trioctylphosphine (B1581425) oxide (TOPO), are highly effective in forming stable complexes with a wide array of metal ions, which is fundamental to their use in separation science.

The separation of actinides and lanthanides is a significant challenge in the management of nuclear waste due to their similar ionic radii and chemical properties. acs.orgnih.gov Phosphine oxides are particularly potent extractants for these elements. The strong Lewis basicity of the phosphoryl oxygen atom leads to robust complexation with the hard Lewis acidic f-block elements.

Research has demonstrated the high efficiency of phosphine oxides in the extraction of thorium (Th) and uranium (U). scispace.comnih.gov A commercial extractant mixture containing 42 wt% hexyldioctylphosphine oxide has been specifically identified for the separation and purification of thorium. princeton.edu This process leverages the strong affinity of the phosphine oxide for Th(IV), allowing it to be selectively extracted from solutions containing rare-earth elements. princeton.educymitquimica.com The general mechanism involves the formation of a neutral complex, such as Th(NO₃)₄(TOPO)₂, which is readily soluble in the organic phase. Studies on Th(IV) complexation show that the stability of these complexes is significantly influenced by both orbital and dispersion interactions, with phosphine oxides like tributylphosphine (B147548) oxide (TBPO) forming the most stable complexes compared to phosphate (B84403) or phosphoramide (B1221513) ligands. researchgate.net

Similarly, these ligands show remarkable extraction ability for trivalent actinides and lanthanides like Americium(III) and Europium(III). researchgate.net The higher extractability of phosphine oxide-based ligands compared to related amide or phosphonate (B1237965) ligands is attributed to the stronger affinity of the phosphoryl group for the metal ions. researchgate.net While phosphine oxides are very effective extractants, their high power can sometimes lead to lower selectivity between individual rare-earth elements because they extract them all so efficiently. scispace.com

The coordination chemistry of phosphine oxides extends to a variety of transition metals, which are typically classified as hard to borderline Lewis acids. dntb.gov.uacureusjournals.com The interaction is primarily through the phosphoryl oxygen, forming stable M-O bonds.

Cobalt: The extraction of cobalt from aqueous solutions has been successfully demonstrated using trioctylphosphine oxide (TOPO). researchgate.net In nitrate (B79036) solutions, Co(II) ions coordinate with TOPO to form a hydrophobic complex, suggested to be [Co(TOPO)₂]²⁺, which facilitates its transfer into an organic solvent like toluene. researchgate.net The efficiency of this extraction is dependent on factors such as pH and the concentration of the extractant. acs.org In some systems, the resulting cobalt complexes can exhibit a tetrahedral structure. acs.org Furthermore, TOPO has been employed not just as a coordinating solvent but also as a phosphorus source in the synthesis of uniform cobalt phosphide (B1233454) (Co₂P) hyperbranched nanocrystals. acs.org

Iridium: While specific studies on hexyldioctylphosphine oxide with iridium are scarce, the general chemistry of iridium involves the formation of various coordination complexes. nih.govnih.gov Research on iridium(III) and iridium(IV) oxo complexes highlights the metal's activity in different oxidation states, which is a key aspect of its coordination chemistry. nih.gov

Gold: The interaction of phosphine oxides with gold is evident in the context of supramolecular chemistry and materials science. For instance, phosphine coordination materials can be post-synthetically modified by reacting the phosphorus centers with gold chloride (AuCl). scispace.comnews-medical.net This demonstrates a clear affinity and coordinative interaction between gold and phosphorus-containing ligands, which can be extended to the oxidized phosphine oxide variants to tune host-guest properties. news-medical.net

Complexation with Actinides and Lanthanides

Mechanistic Insights into Metal-Ligand Interactions in Solvent Extraction Systems

The transfer of a metal ion from an aqueous phase to an organic phase using an extractant like hexyldioctylphosphine oxide is a complex process driven by the formation of a stable metal-ligand complex. The primary mechanism is a form of Lewis acid-base interaction, where the metal ion (Lewis acid) accepts electron pairs from the ligand's donor atom (Lewis base). umich.edu

In the case of neutral organophosphorus extractants like hexyldioctylphosphine oxide, the mechanism is predominantly solvation (or a neutral mechanism). The extractant molecule directly coordinates to the neutral metal salt, which is co-extracted with its anions (e.g., NO₃⁻) to maintain charge neutrality in the organic phase. An example of such a complex is UO₂(NO₃)₂(TOPO)₂.

Supramolecular Assembly and Host-Guest Complexation Phenomena

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and coordination bonds. umich.eduresearchgate.net Phosphine oxides, including hexyldioctylphosphine oxide and its analogs, are valuable components in the construction of such assemblies due to the strong hydrogen bond accepting capability of the phosphoryl oxygen and their potential for coordinative bonding. rsc.org

One area where phosphine oxides are used is in host-guest chemistry . This involves a larger "host" molecule encapsulating a smaller "guest" molecule or ion. researchgate.net The modification of phosphine-paneled metal-organic cages through oxidation to phosphine oxides has been shown to dramatically alter the host's guest-binding properties. scispace.com For example, a phosphine oxide cage was found to bind a wider range of anionic guests (chloride, bromide, iodide) compared to its parent phosphine cage or its methylated phosphonium (B103445) derivative. scispace.com Similarly, phosphine coordination polymers can be modified to include polar P=O moieties, which tunes the host-guest interactions within the material's pores. news-medical.netresearchgate.net

Phosphine oxides also participate in self-assembly . In the formation of binary nanoparticle superlattices, trioctylphosphine oxide (TOPO) can act as a directing agent, influencing the final structure of the assembled material. nih.gov The enantioseparation of racemic phosphine oxides has been achieved through host-guest complexation with chiral hosts like TADDOL derivatives, where specific intermolecular interactions lead to the formation of diastereomeric crystals that can be separated. semanticscholar.org These examples highlight the versatility of the phosphine oxide group as a functional handle for creating complex, ordered supramolecular systems. scbt.com

Investigation of Halogen Bonding and its Energetic Descriptors

A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a nucleophilic site, such as the oxygen atom of a phosphine oxide. wikipedia.org This interaction is directional and can be surprisingly strong, with energies comparable to or even exceeding those of conventional hydrogen bonds. wikipedia.org The phosphoryl oxygen of a phosphine oxide is an excellent halogen bond acceptor due to its high electron density.

Extensive studies, often using computational methods like Density Functional Theory (DFT), have been performed on complexes between phosphine oxides (such as trimethylphosphine (B1194731) oxide as a model) and various halogen-containing molecules. acs.orgsemanticscholar.org These studies reveal clear correlations between the energetic descriptors of the halogen bond and spectroscopic parameters.

Key findings include:

Correlation with Spectroscopic Shifts: The strength of the R–X···O=P halogen bond (where X is a halogen) correlates with changes in the ³¹P NMR chemical shift (ΔδP) and the P=O stretching frequency (Δν) in IR spectroscopy upon complexation. acs.orgsemanticscholar.org This allows for the estimation of halogen bond properties like energy and distance from spectroscopic measurements. semanticscholar.org

Geometric Preferences: The geometry of the halogen bond tends to be linear, with the R-X···O angle approaching 180°. semanticscholar.org The X···O=P angle typically falls in the range of 100-120°, consistent with the interaction occurring along the direction of the oxygen's lone pairs. semanticscholar.org

Driving Supramolecular Assembly: Halogen bonding can be a powerful tool in crystal engineering. The interaction between an iodotriazole (as the halogen bond donor) and a triphenylphosphine (B44618) oxide (as the acceptor) has been used to drive the self-assembly of a self-complementary dimer, leading to the formation of supramolecular oligomers.

Table 2: Spectroscopic Descriptors for Halogen Bonding with Phosphine Oxides

Spectroscopic ParameterObservation upon ComplexationCorrelationReference
³¹P NMR Chemical Shift Change in chemical shift (ΔδP)Correlates with halogen bond energy (ΔE). This correlation can be general for different halogens. acs.orgsemanticscholar.org
IR P=O Stretching Frequency Shift in stretching frequency (Δν)Correlates with halogen bond energy (ΔE). acs.orgsemanticscholar.org
X-ray Diffraction Short X···O distanceDistances shorter than the sum of van der Waals radii indicate a strong interaction.

Applications of Phosphine Oxide, Hexyldioctyl in Separation Science and Advanced Materials Research

Solvent Extraction Methodologies for Metal Ion Separation

Solvent extraction is a widely employed technique for the separation and purification of metal ions. duliajancollegeonline.co.innmlindia.org HDHOO has proven to be an effective extractant in several of these processes, particularly for the challenging separation of chemically similar elements.

Actinide/Lanthanide Mutual Separation in Nuclear Fuel Cycle Research

The separation of minor actinides (Am, Cm) from lanthanides is a critical and challenging step in the back-end of the nuclear fuel cycle. iaea.orgwsu.eduworld-nuclear.org This separation is essential for reducing the long-term radiotoxicity of nuclear waste and enabling the transmutation of long-lived actinide isotopes. wsu.edu HDHOO and other similar phosphine (B1218219) oxides, such as trioctylphosphine (B1581425) oxide (TOPO), have been investigated for their potential in these separation processes. oecd-nea.org

The Actinide Lanthanide Separation (ALSEP) process, developed under the U.S. Department of Energy's Fuel Cycle Research and Development initiative, is one such process that utilizes a combination of extractants to achieve this separation. While the primary extractants in ALSEP are N,N,N',N'-tetra-2-ethylhexyl diglycolamide (T2EHDGA) and 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (HEH[EHP]), the fundamental principles of synergistic extraction and the influence of process parameters are relevant to systems involving phosphine oxides like HDHOO.

The efficiency of solvent extraction processes can be significantly enhanced through the use of synergistic systems, where a mixture of two or more extractants exhibits a greater extraction capability than the sum of the individual components. mdpi.comresearchgate.net In the context of actinide/lanthanide separation, phosphine oxides like HDHOO can act as synergists in combination with other extractants.

For instance, studies have shown that combining a neutral extractant like a phosphine oxide with an acidic extractant can lead to a strong synergistic effect, improving both the extraction efficiency and the separation of heavy rare earth elements. mdpi.com The optimal concentration of the synergist is a crucial parameter; for example, in one study, the best results were achieved with a specific concentration range of the synergist in the organic phase. oecd-nea.org Research into the ALSEP process has also demonstrated that synergistic metal extraction of europium and americium is dependent on the aqueous phase acid concentration. The formation of stable complexes between the metal ions, the primary extractant, and the synergist is responsible for this enhanced extraction. mdpi.com

Table 1: Synergistic Extraction Systems for Metal Ion Separation

Primary ExtractantSynergistic AgentTarget MetalsKey Findings
Bis(chlorophenyl)dithiophosphinic acidTrioctylphosphine oxide (TOPO)Am(III), Eu(III)Significant increase in Am(III) distribution ratios. oecd-nea.org
[N1444][P507]Trialkylphosphine oxide (TRPO)Y(III), Er(III)Increased extraction performance and separation factor. mdpi.com
N,N,N',N'-tetra-2-ethylhexyl diglycolamide (T2EHDGA)HEH[EHP]Eu(III), Am(III)Synergistic metal extraction dependent on aqueous phase acidity.

The efficiency of the separation process is highly dependent on the chemical conditions of both the aqueous and organic phases. nih.gov The acidity of the aqueous phase plays a critical role in the extraction of metal ions. For instance, in some systems, the extraction of Am(III) and Eu(III) increases significantly with increasing nitric acid concentration. oecd-nea.org The ideal acidity must be carefully controlled, as it influences the speciation of the metal ions and the protonation state of the extractants. oecd-nea.orgmdpi.com

The concentration of the extractant in the organic phase is another key parameter. Increasing the extractant concentration generally leads to higher extraction efficiency as more extractant molecules are available to form complexes with the metal ions. mdpi.com However, there is often an optimal concentration beyond which the separation factor may decrease. mdpi.com Therefore, careful optimization of both aqueous phase acidity and extractant concentration is necessary to achieve the desired separation. oecd-nea.org

After the selective extraction of metal ions into the organic phase, they must be recovered in a process known as stripping. duliajancollegeonline.co.in One method to achieve this is precipitation stripping. This technique involves changing the conditions of the loaded organic phase to induce the precipitation of the metal ions.

In the context of actinide/lanthanide separation, after co-extraction, the minor actinides can be selectively stripped from the organic phase by contacting it with a buffered solution containing a polyaminocarboxylate ligand. osti.gov The remaining lanthanides can then be stripped using a higher concentration of nitric acid. osti.gov For effective stripping, it is often necessary to first scrub the loaded organic phase to remove any co-extracted acid before contacting it with the stripping agent. osti.gov Another approach involves using oxalic acid to precipitate trivalent actinides and lanthanides from the stripping solution. ornl.gov

Influence of Aqueous Phase Acidity and Extractant Concentration on Separation Efficiency

Separation of Other Critical Metal Ions (e.g., Titanium, Cobalt, Nickel)

The application of phosphine oxides like HDHOO extends beyond the nuclear fuel cycle to the separation of other critical and strategic metals. Solvent extraction is a common method for recovering valuable metals from various sources, including ores and industrial effluents. nmlindia.orggoogle.com

For example, the separation of cobalt and nickel is a significant industrial process, and various extractants, including phosphine oxides, have been investigated for this purpose. researchgate.net Similarly, the recovery of titanium from its ores often involves hydrometallurgical processes that can include solvent extraction steps. google.com The synergistic combination of extractants has also been shown to be effective for the separation of zinc and manganese. researchgate.net

Extraction of Acidic Organic Compounds (e.g., Carboxylic Acids, Phenols)

In addition to metal ions, phosphine oxides are effective extractants for acidic organic compounds from aqueous solutions. google.com This application is particularly relevant for treating industrial effluents and recovering valuable organic acids produced through fermentation. google.comutwente.nl

The extraction of compounds like carboxylic acids and phenols is facilitated by the low solubility of the phosphine oxide in water and its high electron-donating ability, which allows it to form strong hydrogen bonds with the polar organic molecules. dss.go.th Mixtures of trialkylphosphine oxides, including HDHOO, have been shown to provide unexpectedly high extraction coefficients for weakly extracted compounds like acetic acid. google.com The extracted organic compound can then be recovered from the organic phase through methods such as distillation or stripping with an alkali solution. google.com

Table 2: Extraction of Acidic Organic Compounds

Target CompoundExtractant SystemKey Finding
Acetic Acid, PhenolMixtures of trialkylphosphine oxidesHigh extraction coefficients from dilute aqueous solutions. google.com
Carboxylic Acids, PhenolsTrioctylphosphine oxide (TOPO) in methyl tert-butyl etherFacilitates liquid extraction of polar organic molecules. dss.go.th
Carboxylic AcidsTrioctylphosphine oxide (TOPO)Effective for the extraction of various carboxylic acids. utwente.nl

Optimization of Extraction Efficiency and Selectivity in Biphasic Systems

In the realm of separation science, particularly in liquid-liquid extraction processes, the optimization of efficiency and selectivity is paramount for the successful isolation and purification of target species. Hexyldioctylphosphine oxide, a neutral organophosphorus extractant, plays a significant role in biphasic systems designed for metal ion separation. The efficiency of such systems is determined by several critical factors that can be fine-tuned to achieve desired outcomes.

The extraction process relies on the formation of a hydrophobic complex between the metal ion in the aqueous phase and the extractant in the organic phase. The effectiveness of this transfer is quantified by the distribution ratio (D) and the separation factor (α), which measures the system's ability to distinguish between two different metal ions. rsc.org For neutral extractants like hexyldioctylphosphine oxide, which are analogous to well-studied compounds such as tri-n-octylphosphine oxide (TOPO) and tributyl phosphate (B84403) (TBP), the extraction efficiency can be significantly influenced by the composition of the organic phase. While these extractants can exhibit high extraction coefficients, their selectivity when used alone can be limited. ku.ac.ae

Optimization strategies often involve a synergistic approach, where hexyldioctylphosphine oxide is used in combination with other extractants, such as acidic extractants like di-2-ethylhexylphosphoric acid (D2EHPA). This combination can lead to a synergistic enhancement of extraction efficiency and, crucially, selectivity for a target metal ion over others in a complex matrix. ku.ac.aetcd.ie Key parameters that are systematically varied to optimize performance include:

Extractant and Synergist Concentration: The molar ratio of hexyldioctylphosphine oxide to a synergistic agent is a critical variable. Fine-tuning this ratio can dramatically enhance the separation factor between two chemically similar metals.

Aqueous Phase pH: The acidity of the aqueous feed solution is a dominant factor, especially when acidic co-extractants are used. The pH controls the deprotonation of the acidic extractant and influences the speciation of the metal ion, thereby dictating the thermodynamics of the extraction.

Organic Diluent: The choice of the organic solvent (diluent) in which hexyldioctylphosphine oxide is dissolved affects the solvation of the extracted complex and can influence phase stability, helping to prevent the formation of a third phase at high metal loadings. ku.ac.ae

Temperature: The extraction process is temperature-dependent, and optimizing this parameter can improve both the kinetics and the thermodynamic equilibrium of the system.

By systematically adjusting these parameters, researchers can create highly efficient and selective separation processes for valuable and strategic metals.

Catalysis and Organocatalysis Research

Role as Organocatalysts in Organic Transformations

Organocatalysis, a field that uses small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthesis. ucl.ac.uk Within this domain, phosphine oxides have been identified as versatile and effective catalysts for a range of organic transformations. The catalytic activity of the phosphine oxide group stems from the high polarity and oxygen-donor capability of the P=O bond.

While specific studies detailing hexyldioctylphosphine oxide as a standalone organocatalyst are not widespread, the functional group is central to innovative catalytic systems. A notable example is the development of "dehydratable" phosphine oxide organocatalysts. mdpi.com In certain Mitsunobu-like reactions, these catalysts facilitate the waste-free nucleophilic substitution of alcohols. mdpi.com The reaction proceeds through a catalytic cycle where the phosphine oxide activates the alcohol, enabling its substitution by a nucleophile, with the sole byproduct being water. mdpi.com This approach highlights the potential of the phosphine oxide moiety to mimic the reactivity of traditional transition-metal catalysts in important bond-forming reactions. mdpi.com The long alkyl chains (hexyl and octyl) on hexyldioctylphosphine oxide would primarily serve to enhance its solubility in nonpolar organic solvents, making it a suitable candidate for such catalytic applications in various reaction media.

Application in Polymerization Reactions (e.g., as Photoinitiators)

Hexyldioctylphosphine oxide belongs to the acylphosphine oxide class of compounds, which are highly valued as Type I photoinitiators for free-radical polymerization. researchgate.netinflibnet.ac.in Photopolymerization is a cornerstone technology for industries ranging from coatings and adhesives to 3D printing and microelectronics, prized for its rapid cure speeds and low energy requirements. researchgate.net

Upon exposure to light, typically in the near-UV range (350-410 nm), the acylphosphine oxide molecule undergoes a homolytic cleavage (α-cleavage) of the carbon-phosphorus bond. researchgate.netinflibnet.ac.in This process generates two distinct radical species: a benzoyl radical and a phosphinoyl radical. Both of these radicals are capable of initiating polymerization by attacking the double bonds of monomer units, such as acrylates, thereby starting the chain reaction that leads to the formation of a cross-linked polymer network. rsc.org

The key advantages of using phosphine oxide-based photoinitiators like hexyldioctylphosphine oxide include:

High Initiation Efficiency: The generation of two radicals per photo-cleavage event leads to very efficient initiation.

Deep Curing: A significant feature of these initiators is photobleaching. As the initiator is consumed, the formulation becomes more transparent to the incident light, allowing for effective curing of thick and pigmented systems.

Low Yellowing: Unlike some other classes of photoinitiators, phosphine oxide fragments are less prone to cause yellowing in the final cured product, which is critical for clear coatings and adhesives. yu-electronics.com

The hexyldioctyl- substitution pattern primarily influences the compound's physical properties, such as its viscosity, solubility in and compatibility with various monomer and oligomer formulations, and its migration resistance within the cured polymer matrix.

Table 1: Comparison of Common Phosphine Oxide Photoinitiators

Photoinitiator Common Name Key Features Primary Absorption Range (nm)
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide TPO High efficiency, low yellowing, widely used. yu-electronics.com 350-400
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide BAPO / Irgacure 819 Higher initiation efficiency than TPO, suitable for pigmented systems, can cause some yellowing. yu-electronics.com 370-450
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate TPO-L Liquid form, lower toxicity profile than TPO, but with reduced initiation efficiency. yu-electronics.com 350-400
Hexyldioctylphosphine oxide - Expected to have good solubility in non-polar resins and low volatility due to long alkyl chains. (Not specified in searches)

Electrocatalytic Applications for Hydrogen Evolution

The electrochemical hydrogen evolution reaction (HER) is a critical half-reaction in water splitting for the production of clean hydrogen fuel. The development of efficient, cost-effective, and durable electrocatalysts is essential for the widespread adoption of this technology. Research in this area has explored a vast landscape of materials, including precious metals, transition metal alloys, sulfides, and phosphides.

More recently, engineered metal oxides have emerged as a promising class of HER electrocatalysts. The catalytic activity is often associated with specific active sites, defect engineering, and the electronic structure of the oxide material. The HER mechanism on a catalyst surface involves initial adsorption of hydrogen intermediates followed by their combination and release as H₂ gas.

While phosphine oxides are central to many areas of chemistry, a review of current scientific literature indicates that the specific use of hexyldioctylphosphine oxide as a primary electrocatalyst for the hydrogen evolution reaction is not a prominent area of research. Electrocatalyst design for HER typically focuses on materials that offer high electronic conductivity and catalytically active surfaces capable of facilitating proton/electron transfer, properties not intrinsically associated with long-chain alkylphosphine oxides.

Function as Ligands in Transition Metal-Catalyzed Processes

In transition metal catalysis, ligands are indispensable molecules that bind to the metal center and exert profound control over its catalytic properties. By modulating the steric and electronic environment of the metal, ligands influence the catalyst's activity, selectivity, and stability. Phosphines and their derivatives, including phosphine oxides, are among the most important and versatile classes of ligands used in catalysis.

Hexyldioctylphosphine oxide can function as a ligand, coordinating to a transition metal center through the oxygen atom of the P=O group. The key characteristics imparted by hexyldioctylphosphine oxide as a ligand include:

Steric Hindrance: The two octyl groups and one hexyl group create significant steric bulk around the phosphorus center. This bulkiness can be advantageous in catalytic cycles, for example, by promoting the reductive elimination step in cross-coupling reactions, which is often the product-forming step.

Solubility: The long, nonpolar alkyl chains render the resulting metal-ligand complex highly soluble in organic solvents commonly used for catalysis, such as toluene, hexanes, or tetrahydrofuran. This ensures the catalyst remains in a homogeneous solution, which is crucial for consistent reactivity.

Electronic Properties: As a phosphine oxide, it is a hard, oxygen-donating ligand. This property makes it suitable for coordinating with harder metal centers or for applications where a strong donor ligand is required to stabilize a high-oxidation-state intermediate in a catalytic cycle.

These ligands are instrumental in a wide array of reactions, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Advanced Materials and Optoelectronics Research

Hexyldioctylphosphine oxide plays a critical, albeit indirect, role in the field of advanced materials, particularly in the synthesis of high-quality semiconductor nanocrystals, or quantum dots (QDs), for optoelectronic applications. Its function is analogous and often interchangeable with that of its close relative, tri-n-octylphosphine oxide (TOPO), a cornerstone compound in the colloidal synthesis of QDs.

The primary application of hexyldioctylphosphine oxide in this context is as a high-temperature coordinating solvent and surface-capping ligand. During the synthesis of QDs (e.g., CdSe, InP), organometallic precursors are injected into a hot solution of hexyldioctylphosphine oxide (often >300 °C). In this process, the compound serves multiple functions:

Solvent Medium: Its high boiling point provides a stable, high-temperature environment necessary for the thermolysis of precursors and the subsequent crystallization of the nanocrystals.

Growth Control: It coordinates to the surface of the growing nanocrystals. This dynamic coordination-dissociation equilibrium modulates the growth rate of the particles, allowing for precise control over their final size and size distribution, which is a key determinant of their optical properties.

Surface Passivation: The phosphine oxide moiety binds to the nanocrystal surface, passivating dangling bonds and electronic trap states. This surface passivation is crucial for achieving high photoluminescence quantum yields (PLQY), as it prevents non-radiative recombination of charge carriers. The long alkyl chains provide a sterically-hindered, electronically-insulating barrier that protects the QD core.

The resulting quantum dots, capped with a layer of hexyldioctylphosphine oxide, are readily dispersible in organic solvents, enabling their processing into thin films for various optoelectronic devices. These devices include:

Light-Emitting Diodes (QLEDs): Where the high-quality QDs serve as the emissive layer, producing highly pure and tunable colors for next-generation displays.

Photovoltaics (Solar Cells): Where QDs can be used as the active light-absorbing material.

Photodetectors and Sensors: Leveraging the unique size-tunable absorption spectra of quantum dots.

Therefore, while not an active material in the final device itself, hexyldioctylphosphine oxide is an enabling material, indispensable for producing the high-performance quantum dots that are at the heart of many advanced optoelectronic technologies.

In-depth Article on Phosphine Oxide, Hexyldioctyl- Remains Elusive Due to Lack of Specific Research Data

The intended article was to focus on the following applications:

Organic Light-Emitting Diodes (OLEDs): Its use as a host and electron-transporting material.

Perovskite Light-Emitting Diodes (Pero-LEDs): Its role as a passivating agent.

Functional Materials: Its part in design through directed halogen bonding.

Porous Organic Polymers: Its use in developing functional scaffolds.

Chiral Synthesis: Its application in enantiomeric resolution.

Despite extensive searches, no specific studies or data sets for hexyldioctylphosphine oxide were found for its utilization in OLEDs as a host or electron-transporting material, its application in the design of functional materials via halogen bonding, its role as a building block for porous organic polymers, or its use in enantiomeric resolution for chiral synthesis.

Research is available for closely related compounds and general concepts. For instance, in the field of Perovskite LEDs, trioctylphosphine oxide (TOPO) , a structural analog of hexyldioctylphosphine oxide, is frequently cited as an effective passivating agent. researching.cn The phosphine oxide group (P=O) in molecules like TOPO can form a strong dative bond with uncoordinated lead ions (Pb²⁺) on the perovskite surface, a common defect that leads to non-radiative recombination and hinders device efficiency. researching.cn This passivation enhances the photoluminescence quantum yield (PLQY) of perovskite films. researching.cn However, specific performance metrics and detailed findings for hexyldioctylphosphine oxide itself are not present in the available literature.

Similarly, the synthesis of porous organic polymers (POPs) incorporating phosphine oxide groups is an active area of research. nih.gov These materials are created by cross-linking phosphine-containing monomers, followed by oxidation to form the phosphine oxide moieties which can act as robust, functional scaffolds. nih.gov These POPs have shown potential in applications like catalysis. nih.gov Again, the literature does not specify the use of hexyldioctylphosphine oxide as a monomer or functional component in these polymers.

Due to the strict requirement to focus solely on "Phosphine oxide, hexyldioctyl-" and the absence of specific research data for this compound in the outlined applications, it is not possible to generate the requested scientifically accurate and detailed article. The available information centers on related phosphine oxides, and extrapolating these findings would not meet the specified constraints.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hexyl dioctyl phosphine oxide, and how can purity be verified in academic settings?

  • Methodological Answer: Hexyl dioctyl phosphine oxide is typically synthesized via nucleophilic substitution between hexyl and dioctyl phosphine precursors in anhydrous conditions, followed by oxidation using hydrogen peroxide or ozone . Purity verification involves 31^{31}P NMR spectroscopy (to confirm absence of unoxidized phosphine) and GC-MS for trace solvent analysis. Differential scanning calorimetry (DSC) can further validate thermal stability and phase transitions .

Q. Which spectroscopic techniques are critical for characterizing phosphine oxide derivatives, and how do they address structural ambiguities?

  • Methodological Answer: 1^{1}H and 31^{31}P NMR are indispensable for identifying substituent environments and oxidation states. For example, 31^{31}P NMR chemical shifts for phosphine oxides typically range from 20–40 ppm, distinguishing them from phosphines (−10 to 10 ppm). X-ray crystallography resolves stereochemical ambiguities, while FT-IR confirms P=O stretching vibrations (~1200 cm1^{-1}) .

Q. What safety protocols are essential when handling phosphine oxides in catalytic studies?

  • Methodological Answer: Avoid dust formation and use inert-atmosphere gloveboxes due to hygroscopicity and potential hydrolysis. Fire hazards require CO2_2 extinguishers (not water), and PPE must include nitrile gloves and full-face shields. Waste disposal should follow EPA guidelines for phosphorus-containing compounds, with neutralization via controlled hydrolysis .

Advanced Research Questions

Q. How do steric and electronic properties of hexyl dioctyl phosphine oxide influence its performance in catalytic g-umpolung reactions?

  • Methodological Answer: The long alkyl chains (hexyl/dioctyl) enhance solubility in nonpolar solvents and reduce phosphine oxide dissociation, stabilizing reactive intermediates. Kinetic studies (e.g., Eyring plots) reveal that electron-withdrawing groups on substrates increase turnover frequencies by lowering activation barriers for oxidative addition steps. Comparative studies with triarylphosphine oxides (e.g., TPPO) show 30–50% higher yields due to reduced steric hindrance .

Q. What experimental strategies mitigate competing phosphine oxide formation in gold(I) thiolate-disulfide exchange reactions?

  • Methodological Answer: Competing phosphine oxide pathways dominate in high-dielectric solvents (e.g., DMSO) but are suppressed in THF or CH2_2Cl2_2. Kinetic control via low-temperature (30-30^\circC) conditions and stoichiometric tuning of disulfide substrates (electron-deficient aryl groups) reduces oxide formation by >70%. Real-time 31^{31}P NMR monitoring is critical for detecting early-stage oxide intermediates .

Q. How can computational methods (e.g., DFT) predict the reactivity of phosphine oxides in novel reaction systems?

  • Methodological Answer: Density-functional theory (DFT) with B3LYP/6-311++G(d,p) basis sets models electron-density distributions and reaction pathways. For instance, Colle-Salvetti correlation-energy functionals accurately predict regioselectivity in phosphine oxide-mediated C–C bond formations. Solvent effects are incorporated via the polarizable continuum model (PCM) to simulate dielectric environments .

Q. What analytical approaches resolve contradictions in phosphine oxide catalytic activity across literature studies?

  • Methodological Answer: Discrepancies often arise from solvent purity (trace water accelerates hydrolysis) or ligand-to-metal ratios. Systematic meta-analysis using multivariate regression identifies key variables (e.g., solvent dielectric, temperature). Reproducibility is enhanced by standardized substrate pre-treatment (e.g., molecular sieves for solvent drying) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.